N-(2,4-dimethoxyphenethyl)oleamide
Description
Properties
Molecular Formula |
C28H47NO3 |
|---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
(Z)-N-[2-(2,4-dimethoxyphenyl)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C28H47NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)29-23-22-25-20-21-26(31-2)24-27(25)32-3/h11-12,20-21,24H,4-10,13-19,22-23H2,1-3H3,(H,29,30)/b12-11- |
InChI Key |
YDMFQRINHJCRDN-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=C(C=C(C=C1)OC)OC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights key structural differences and similarities between N-(2,4-dimethoxyphenethyl)oleamide and related compounds:
Key Observations :
- The 2,4-dimethoxyphenethyl group distinguishes the target compound from AEA (arachidonic acid-based) and simpler oleamides (e.g., 2HEO/2FEO). Methoxy groups may improve metabolic stability compared to hydroxyl or fluorine substituents.
- The compound in shares a dimethoxyphenethyl group but incorporates an acrylamide backbone and chloropyridinyl moiety, suggesting divergent biological targets .
Pharmacological Activity
Cannabinoid Receptor Affinity:
- Anandamide (AEA) : Binds competitively to CB1 receptors (IC₅₀ ~ 89 nM in receptor-binding assays) and inhibits neurotransmitter release .
- 2HEO and 2FEO : Exhibit THC-like activity, including tumor cell growth inhibition and apoptosis induction via CB1/CB2 pathways .
- The dimethoxy groups may enhance membrane permeability compared to 2HEO/2FEO.
Functional Outcomes :
Stability and Degradation
- N-(2-Aminoethyl)-oleamide (): Degrades sharply above 300°C in TGA, indicating thermal instability common to amides .
- This compound : Methoxy groups may confer oxidative stability compared to hydroxylated analogs (e.g., 2HEO).
Preparation Methods
Esterification of Oleic Acid
Oleic acid is first converted to methyl oleate to enhance reactivity. Two esterification methods are prevalent:
-
Acid-catalyzed esterification : Oleic acid reacts with methanol in the presence of p-toluenesulfonic acid (PTSA) at reflux for 6 hours, achieving 95% yield.
-
Base-mediated esterification : Potassium bicarbonate (KHCO₃) and methyl iodide in tetrahydrofuran (THF) yield methyl oleate at 92% efficiency without compromising the double bond.
Aminolysis with 2,4-Dimethoxyphenethylamine
Methyl oleate undergoes aminolysis with 2,4-dimethoxyphenethylamine under basic conditions. Sodium methoxide (NaOMe) in anhydrous methanol at 60°C for 8 hours facilitates nucleophilic acyl substitution, forming the target amide. The reaction mechanism involves deprotonation of the amine, followed by attack on the ester carbonyl (Fig. 1).
Key Parameters
| Parameter | Optimal Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 8 hours |
| Catalyst | 29% NaOMe (w/w) |
| Solvent | Anhydrous Methanol |
Catalytic Coupling Using Carbodiimide Reagents
Recent advances employ coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) to streamline amide bond formation. This method bypasses esterification by directly activating oleic acid.
Reaction Protocol
-
Activation of Oleic Acid : EDCI (0.38 g) and 4-dimethylaminopyridine (DMAP, 0.55 g) are added to oleic acid and 2,4-dimethoxyphenethylamine in anhydrous dichloromethane at 0°C under nitrogen.
-
Coupling Reaction : The mixture warms to room temperature and stirs for 24 hours. Post-reaction workup includes sequential washes with HCl (2.0 M), saturated NaHCO₃, and brine, followed by recrystallization in dichloromethane/ethyl acetate.
Performance Metrics
| Metric | Value |
|---|---|
| Yield | 76% |
| Purity | >99% (HPLC) |
This method’s pseudo-first-order kinetics suggest rate dependence on EDCI concentration, aligning with mechanisms observed in analogous systems.
Comparative Analysis of Methodologies
Efficiency and Scalability
Environmental and Economic Considerations
-
EDCI methods require costly reagents ($0.38/g EDCI vs. $0.05/g NaOMe).
-
Sodium methoxide is preferable for large-scale synthesis due to lower catalyst loading (1 wt%).
Characterization and Quality Control
Spectroscopic Validation
Electrochemical Profiling
Cyclic voltammetry in acetonitrile reveals oxidation peaks at +1.2 V vs. Ag/AgCl, attributed to the methoxyphenyl moiety’s electron-donating effects.
Industrial and Research Implications
The choice of method hinges on application-specific needs:
-
Pharmaceuticals : EDCI coupling ensures high purity for bioactivity studies.
-
Polymer Additives : Sodium methoxide-catalyzed aminolysis offers cost-effective bulk production.
Future research should explore enzymatic catalysis and continuous-flow systems to enhance sustainability .
Q & A
Q. Yield Optimization :
- Monitor reaction progress via TLC or LC-MS to identify incomplete coupling.
- Use excess amine (1.2–1.5 equivalents) to drive the reaction to completion .
How should researchers characterize the structural integrity of this compound?
Q. Basic Characterization :
- ¹H/¹³C NMR : Confirm the presence of the 2,4-dimethoxyphenyl group (aromatic protons at δ 6.5–7.0 ppm, methoxy signals at δ ~3.8 ppm) and oleoyl chain (allylic protons at δ 5.3 ppm, methylene/methyl groups in the aliphatic region) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 488.3 for C₂₈H₄₀NO₄).
Q. Advanced Techniques :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., olefinic protons in the oleoyl chain) .
- X-ray Crystallography : If crystalline derivatives are obtainable, confirm stereochemistry and packing .
What thermal stability data are available for this compound, and how should storage conditions be optimized?
Q. Basic Stability Profile :
Q. Advanced Degradation Studies :
- Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolyzed oleic acid or demethylated derivatives) .
What pharmacological models are suitable for evaluating the bioactivity of this compound?
Q. Basic In Vitro Models :
- Cannabinoid Receptor Binding Assays : Test affinity for CB1/CB2 receptors using competitive radioligand displacement (e.g., [³H]CP-55,940) in transfected HEK293 cells .
- Calcium Flux Assays : Measure G protein-coupled receptor (GPCR) activation in neuronal cell lines.
Q. Advanced In Vivo Models :
- Vasodilation Studies : Use isolated rodent aortic rings pre-contracted with phenylephrine to assess dose-dependent relaxation .
- Metabolic Stability : Evaluate hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) with LC-MS quantification .
How can researchers resolve contradictions in reported bioactivity data for structurally similar oleamide derivatives?
Q. Methodological Considerations :
- Orthogonal Assays : Combine receptor binding data with functional assays (e.g., cAMP inhibition for CB1) to confirm activity .
- Species-Specific Variability : Test compounds across multiple cell lines (e.g., human vs. rodent) to identify interspecies differences in receptor affinity.
- Impurity Analysis : Use high-resolution LC-MS to rule out confounding effects from synthetic byproducts (e.g., unreacted amine or oleic acid) .
What analytical methods are recommended for quantifying this compound in complex matrices?
Q. Basic Quantification :
- HPLC-UV : Use a C18 column with isocratic elution (acetonitrile/water + 0.1% formic acid) and detect at λ = 254 nm (aromatic moiety).
Q. Advanced Metabolite Identification :
- LC-HRMS : Employ Q-TOF or Orbitrap systems to characterize phase I/II metabolites in biological samples (e.g., plasma, liver homogenates) .
What are the potential mechanisms of action for this compound in neurological systems?
Q. Hypotheses Based on Structural Analogues :
Q. Experimental Validation :
- Knockout Models : Compare wild-type and CB1/TRPV1 knockout mice in behavioral assays (e.g., thermal nociception) .
How can researchers design experiments to assess the compound’s potential off-target effects?
Q. Basic Screening :
- Broad-Panel GPCR Assays : Use commercial platforms (e.g., Eurofins Cerep) to screen against 50+ receptors.
Q. Advanced Profiling :
- Kinase Inhibition Assays : Test at 10 µM in a panel of 300+ kinases (e.g., DiscoverX KINOMEscan) .
- hERG Channel Binding : Evaluate cardiac safety via patch-clamp electrophysiology in HEK293 cells expressing hERG .
What computational tools are suitable for modeling the interaction of this compound with lipid membranes?
Q. Basic Docking Studies :
- AutoDock Vina : Simulate binding to CB1 using crystal structures (PDB: 5TGZ). Focus on hydrophobic interactions with the oleoyl chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
